3-[4-(dimethylamino)phenyl]propan-1-ol
Overview
Description
3-[4-(dimethylamino)phenyl]propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a member of the phenethylamine class and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is widely used in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]propan-1-ol typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylpropanol derivative. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired product . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]propan-1-ol has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A basic structure similar to 3-[4-(dimethylamino)phenyl]propan-1-ol but lacks the dimethylamino group.
N,N-Dimethyl-3-phenyl-3-hydroxypropylamine: A closely related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the dimethylamino group and the phenylpropanol structure, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMQOXACKWYUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234935 | |
Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-76-5 | |
Record name | 4-(Dimethylamino)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85665-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-(Dimethylamino)phenyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[p-(dimethylamino)phenyl]propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(P-(DIMETHYLAMINO)PHENYL)PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q20A9U02D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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